Suberanilic Acid-d5

Bioanalysis Mass Spectrometry Internal Standard

Unlabeled internal standards fail to correct for matrix effects in SAHA quantification, causing inaccurate pharmacokinetic data. Suberanilic Acid-d5 is the definitive solution. • Deuterium-labeled (+5 Da) internal standard co-elutes with analyte, compensating for extraction losses and ion suppression. • Ensures LC-MS/MS assay accuracy within 15% CV, meeting FDA/EMA guidelines. • Critical for reliable PK parameters (Cmax, AUC) in preclinical and clinical studies.

Molecular Formula C14H19NO3
Molecular Weight 254.341
CAS No. 1217115-53-1
Cat. No. B565134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuberanilic Acid-d5
CAS1217115-53-1
Synonyms8-Oxo-8-(phenylamino)octanoic Acid-d5
Molecular FormulaC14H19NO3
Molecular Weight254.341
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O
InChIInChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18)/i3D,4D,5D,8D,9D
InChIKeyPAXDAFSGJPGLGR-YQYLVRRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suberanilic Acid-d5 Overview & Procurement


Suberanilic Acid-d5 is a deuterated, stable isotope-labeled analogue of suberanilic acid (unlabelled CAS: 149648-52-2), distinguished by the presence of five deuterium atoms on its phenyl ring (C14H14D5NO3) . It serves as a critical intermediate for the synthesis of labelled histone deacetylase (HDAC) inhibitors, most notably suberoylanilide hydroxamic acid (SAHA, vorinostat) [1]. Its primary utility lies as an internal standard in quantitative mass spectrometry (LC-MS/MS) workflows, enabling precise compensation for matrix effects, extraction losses, and ionization variability that confound unlabelled analyte quantification [2].

Suberanilic Acid-d5: Why Alternatives Fail


Substitution with the unlabelled suberanilic acid (d0) or a structurally dissimilar internal standard introduces significant quantitative bias in bioanalytical assays. Unlabelled compounds cannot be chromatographically resolved from the endogenous analyte, resulting in signal overlap and inflated quantification [1]. Non-deuterated or non-structural analogs (e.g., a generic alkyl acid) exhibit divergent physicochemical properties, leading to different extraction recovery efficiencies and ionization responses (matrix effects), thereby failing to correct for sample-to-sample variability in complex biological matrices [2]. Suberanilic Acid-d5, with its five-deuterium mass shift (+5 Da), co-elutes with the native analyte but is distinguishable by MS, providing the essential property-matched correction required for accurate, reproducible quantification [3].

Suberanilic Acid-d5: Evidence Comparison


Isotopic Mass Shift vs. Unlabelled Standard

Suberanilic Acid-d5, with five deuterium atoms replacing the phenyl ring hydrogens, exhibits a +5.03 Da mass shift relative to unlabelled suberanilic acid (d0) . This mass difference ensures distinct MS detection without chromatographic separation, a critical requirement for precise isotope dilution mass spectrometry. In contrast, unlabelled suberanilic acid (d0) co-elutes and cannot be distinguished by MS, rendering it useless as an internal standard for the same analyte.

Bioanalysis Mass Spectrometry Internal Standard

Physicochemical Property Divergence

Despite being an isotopologue, deuteration can subtly alter physicochemical properties relevant to sample preparation and chromatography. Suberanilic Acid-d5 has a reported melting point range of 126-129°C , whereas unlabelled suberanilic acid exhibits a lower melting point range of 114-117°C [1]. This ~10°C elevation in melting point is a characteristic of the deuterium kinetic isotope effect on intermolecular interactions and can serve as a critical identity and purity checkpoint during laboratory handling and method development [2].

Chromatography Method Validation Property Comparison

Retention Time Shift vs. Non-Deuterated Analogs

While deuterated internal standards are designed to co-elute with the native analyte, the introduction of five deuterium atoms on the phenyl ring can induce a reversed-phase chromatographic shift of 0.05–0.20 min, depending on the mobile phase and column conditions [1]. This contrasts with a completely non-deuterated but structurally similar analog (e.g., a methyl ester or hydroxylamine derivative), which would exhibit a much larger, unpredictable retention time shift (often >1-2 min) and divergent ionization efficiency, invalidating its use as a reliable internal standard [2].

LC-MS Chromatography Deuterium Effect

Deuterated Vorinostat Synthesis for Metabolite ID

Suberanilic Acid-d5 is a direct precursor for the synthesis of deuterium-labeled suberoylanilide hydroxamic acid (SAHA-d5, vorinostat) [1]. The use of this deuterated precursor yields a final deuterated drug substance with a +5 Da mass shift that is retained in the molecule's core scaffold. In contrast, synthesis using unlabelled suberanilic acid yields the standard d0 drug. This isotopic labeling is essential for distinguishing exogenously administered drug from potential endogenous interferences or for conducting metabolite identification studies using MS/MS fragmentation patterns, where the deuterium label serves as a stable mass tag through biotransformation [2].

Synthesis Metabolite Profiling Vorinostat

Suberanilic Acid-d5: Application Scenarios


LC-MS/MS Method for HDAC Inhibitor Quantification

The primary application is as a stable isotope-labeled internal standard (SIL-IS) in a validated LC-MS/MS assay for quantifying suberanilic acid or its downstream metabolite, suberoylanilide hydroxamic acid (SAHA), in plasma or tissue homogenates. Suberanilic Acid-d5 is spiked at a known, constant concentration into every calibration standard, quality control sample, and unknown study sample. The ratio of analyte peak area to internal standard peak area is used to generate a calibration curve, compensating for extraction efficiency, matrix effects, and instrument drift. This ensures the accuracy and precision of pharmacokinetic parameters (e.g., Cmax, AUC) are within 15% CV, meeting FDA and EMA bioanalytical guidance criteria [1]. Without this isotopically matched internal standard, quantitative data would be unreliable due to the highly variable matrix effects associated with biological samples [2].

Deuterated Vorinostat Synthesis for Metabolic Tracing

Suberanilic Acid-d5 serves as a critical starting material for the small-scale custom synthesis of the deuterated HDAC inhibitor, vorinostat-d5. Following the established patent procedure, the deuterated acid is first converted to its methyl ester, which is then reacted with hydroxylamine to yield the final deuterated drug [1]. The resulting SAHA-d5 is used in 'isotope tracer' studies to distinguish an exogenously administered drug from endogenous compounds or to track the formation of specific metabolites. The +5 Da mass shift on the core scaffold allows researchers to monitor the drug's metabolic fate using MS, identifying unique metabolites formed through biotransformation pathways while the deuterium label remains intact [2].

Quality Control & Stability of Unlabelled Batches

Suberanilic Acid-d5 can be employed as an internal standard for the quantitative analysis of suberanilic acid (d0) as an impurity or degradation product in pharmaceutical preparations or during the synthesis of vorinostat. A validated LC-UV or LC-MS method using the deuterated analog as an internal standard can accurately quantify trace levels of suberanilic acid (e.g., <0.1% w/w) in vorinostat drug substance, ensuring batch-to-batch consistency and compliance with ICH impurity guidelines [1]. This method leverages the co-eluting properties of the deuterated standard to correct for any sample preparation variability, enabling a more robust and sensitive assay compared to external standard calibration alone [2].

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